5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide
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Overview
Description
5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide is an organic compound with the molecular formula C12H18ClNO3S. This compound is known for its unique chemical structure, which includes a chloro group, diethylamino group, methoxy group, and a methyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride and diethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Product Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated reactors and advanced purification techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiols, or primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-4-methylbenzenesulfonamide
- 5-chloro-N,N-dibenzyl-2-methoxy-4-nitroaniline
- 2-chloro-5-methyl-4-nitropyridine 1-oxide
Uniqueness
5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
IUPAC Name |
5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S/c1-5-14(6-2)18(15,16)12-8-10(13)9(3)7-11(12)17-4/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSWHDRVXNIQAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)Cl)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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